

Application Note: Measuring SNF2-Dependent Chromatin Accessibility with ATAC-seq

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Compound of Interest

Compound Name: SNF2 protein

Cat. No.: B1178152

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Introduction

The Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) is a powerful technique for probing chromatin accessibility across the genome. This method utilizes a hyperactive Tn5 transposase to simultaneously fragment and tag accessible DNA regions with sequencing adapters. These tagged regions are then purified and sequenced, providing a genome-wide map of open chromatin.

SNF2-dependent chromatin remodelers are a family of ATP-dependent enzymes that play a crucial role in regulating gene expression by altering the structure and accessibility of chromatin. These remodelers can slide, evict, or restructure nucleosomes, thereby exposing or concealing regulatory elements such as promoters and enhancers. Dysregulation of SNF2-dependent remodeling is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.

This application note provides a detailed protocol for utilizing ATAC-seq to measure changes in chromatin accessibility mediated by SNF2-dependent remodelers. This approach can be used to understand the genomic targets of specific remodelers and to assess the efficacy of small molecule inhibitors or activators targeting their activity.

Principle of the Assay

The core principle of this application is to compare the chromatin accessibility profiles of cells under conditions of normal and altered SNF2-dependent remodeler activity. This can be

achieved by:

- Genetic perturbation: Comparing wild-type cells to cells with a knockout, knockdown, or mutation of a specific SNF2 family member.
- Pharmacological inhibition: Treating cells with a small molecule inhibitor of a specific SNF2-dependent remodeler and comparing them to vehicle-treated control cells.

Changes in the ATAC-seq signal at specific genomic loci between the different conditions will reveal the regions of the genome where the SNF2-dependent remodeler is acting to open or close chromatin.

Experimental Workflow

The overall experimental workflow for measuring SNF2-dependent chromatin accessibility with ATAC-seq is as follows:

- Cell Culture and Treatment: Culture cells of interest and treat with a specific inhibitor of a SNF2-dependent remodeler or use a genetically modified cell line.
- Cell Lysis and Transposition: Lyse the cells to isolate nuclei and perform in vitro transposition using the Tn5 transposase.
- DNA Purification and Library Preparation: Purify the transposed DNA fragments and prepare the sequencing library.
- Sequencing: Perform paired-end sequencing of the ATAC-seq library.
- Data Analysis: Align the sequencing reads to the reference genome, call peaks, and perform differential accessibility analysis to identify regions with significant changes in chromatin accessibility.



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Caption: A high-level overview of the ATAC-seq experimental and data analysis workflow.

Protocol: ATAC-seq for SNF2-Dependent Remodeler Activity

This protocol is adapted from previously established methods.

Materials

- Cell line of interest
- SNF2-dependent remodeler inhibitor or appropriate genetic model
- Dulbecco's Phosphate-Buffered Saline (DPBS)
- Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630)
- Transposition Reaction Mix (2x TD Buffer, TDE1 Tn5 Transposase)
- DNA Purification Kit
- PCR Master Mix
- Sequencing Primers

Procedure

- Cell Preparation and Treatment:
 - Plate cells and grow to the desired confluency.
 - Treat cells with the SNF2-dependent remodeler inhibitor or vehicle control for the desired time.
 - Harvest 50,000 cells by centrifugation.

- Wash the cells once with ice-cold DPBS.
- Cell Lysis:
 - Resuspend the cell pellet in 50 μ L of ice-cold Lysis Buffer.
 - Incubate on ice for 3 minutes.
 - Centrifuge at 500 x g for 5 minutes at 4°C to pellet the nuclei.
 - Carefully remove the supernatant.
- Transposition:
 - Resuspend the nuclear pellet in 50 μ L of the transposition reaction mix.
 - Incubate at 37°C for 30 minutes.
- DNA Purification:
 - Purify the transposed DNA using a DNA purification kit according to the manufacturer's instructions.
 - Elute the DNA in 20 μ L of elution buffer.
- Library Amplification:
 - Amplify the transposed DNA fragments using PCR with sequencing primers.
 - Perform a sufficient number of PCR cycles to generate enough material for sequencing (typically 5-12 cycles).
 - Purify the amplified library using a PCR purification kit.
- Sequencing and Data Analysis:
 - Quantify the library and perform paired-end sequencing on a suitable platform.
 - For data analysis, align reads to the reference genome.

- Call peaks using a program like MACS2.
- Perform differential accessibility analysis between treated and control samples using tools such as DESeq2 or edgeR.

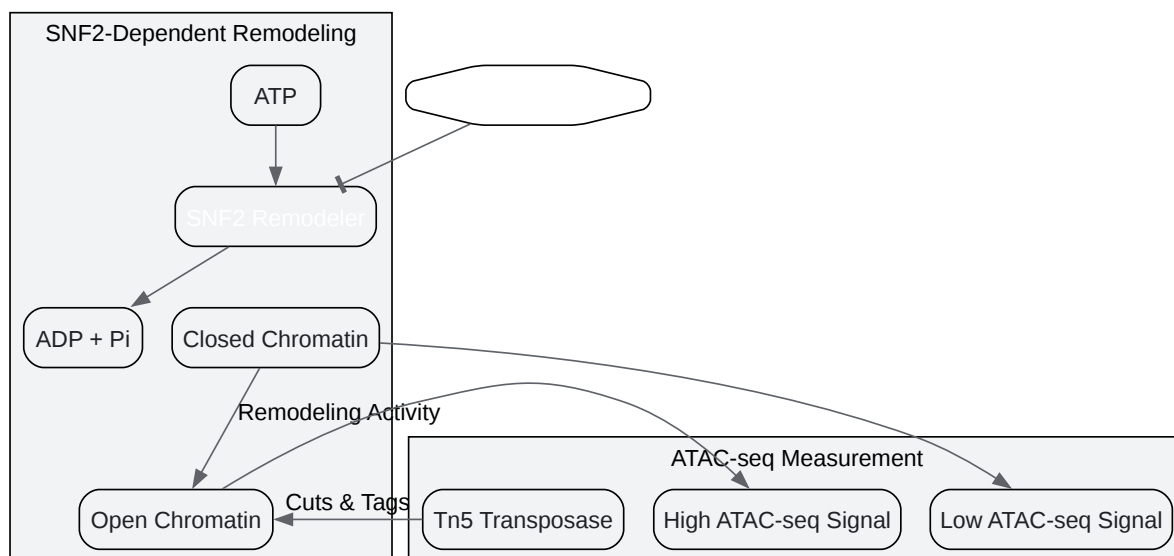
Data Presentation

The quantitative data from the differential accessibility analysis can be summarized in a table. This table should highlight the genomic regions that show significant changes in accessibility upon modulation of SNF2-dependent remodeler activity.

Genomic Region	Log2 Fold Change (Inhibitor/Control)	p-value	Adjusted p-value	Associated Gene	Putative Function
chr1:1,234,567-1,235,067	-2.5	1.2e-8	2.5e-7	GENE_A	Promoter
chr5:9,876,543-9,877,043	3.1	5.6e-10	1.1e-8	GENE_B	Enhancer
chr12:3,456,789-3,457,289	-1.8	3.4e-6	5.8e-5	GENE_C	Insulator

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of SNF2-dependent chromatin remodeling and how its inhibition can be measured by ATAC-seq.



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Caption: Mechanism of SNF2-dependent remodeling and its measurement by ATAC-seq.

Conclusion

ATAC-seq is a robust and sensitive method for profiling chromatin accessibility changes driven by SNF2-dependent remodelers. The protocol and data analysis workflow described here provide a framework for researchers to investigate the genomic functions of these important enzymes and to evaluate the pharmacological effects of their modulators. This approach has broad applications in basic research and drug development.

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